N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a methylsulfonyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, undergoes a reaction with an appropriate acylating agent to form N-(2-ethoxyphenyl)acetamide.
Introduction of the Methylsulfonyl Group: The intermediate is then treated with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Formation of the Final Product: The resulting intermediate is then subjected to a coupling reaction with 2-aminobenzamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of N-(2-ethoxyphenyl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The ethoxy and methylsulfonyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
- N-(2-ethoxyphenyl)-2-aminobenzamide
- N-(2-ethoxyphenyl)-2-[(ethylsulfonyl)amino]benzamide
Uniqueness
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both ethoxy and methylsulfonyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-15-11-7-6-10-14(15)17-16(19)12-8-4-5-9-13(12)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSPVDXOZXXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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